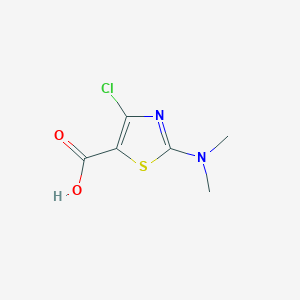

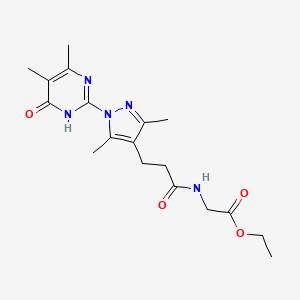

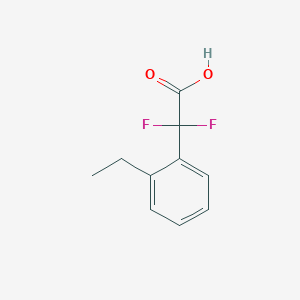

![molecular formula C12H12BrN5O2S2 B2707568 N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide CAS No. 1903433-56-6](/img/structure/B2707568.png)

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide” is a complex organic compound. It features the privileged pyrazolo [3,4- d ]pyrimidine and pyrazolo [4,3- e ] [1,2,4]triazolo [1,5- c ]pyrimidine scaffolds . These compounds are known to have potential anti-tumor activities .

Synthesis Analysis

The synthesis of [1,2,4]triazolo [1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring . The Dimroth rearrangement of [1,2,4]triazolo [4,3- a ]pyrimidines can also be used for the synthesis of [1,2,4]triazolo [1,5- a ]pyrimidines .Scientific Research Applications

Herbicidal Activity

N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide and its related compounds have been extensively studied for their herbicidal properties. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds demonstrate significant herbicidal activity against a broad spectrum of vegetation at low application rates. This implies that the subject compound may share similar herbicidal characteristics (Moran, 2003).

Antimicrobial and Anticancer Properties

The compound's derivatives also show potential in antimicrobial and anticancer applications. For example, some 1,2,4-triazolo[1,5-a]pyridine and pyrimidine sulfonamides and their sulfinyl derivatives exhibit antimicrobial activity (Abdel-Motaal & Raslan, 2014). Moreover, novel pyrrolopyrimidines and triazolopyrrolopyrimidines with a sulfonamide moiety have shown promising anticancer activity against breast cancer cell lines (Ghorab, Alsaisd, & Nissan, 2015).

Insecticidal Agents

Further research indicates the potential of these compounds as insecticidal agents. For instance, a study on new bioactive sulfonamide thiazole derivatives demonstrated their efficacy against the cotton leafworm, Spodoptera littoralis (Soliman, El Salam, Fadda, & Abdelmotaal, 2020).

Serotonin 5-HT6 Receptor Antagonists

Additionally, some derivatives, such as 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines, have been identified as potent and selective serotonin 5-HT6 receptor antagonists. This suggests potential applications in neurological or psychological disorders (Ivachtchenko et al., 2010).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as 1,2,4-triazolo[1,5-a]pyridine, have been found to act as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors .

Mode of Action

It can be inferred from similar compounds that it may interact with its targets through hydrogen bonding due to the presence of nitrogen atoms in the triazolo[1,5-a]pyrimidin-6-yl moiety .

Biochemical Pathways

Based on the known targets of similar compounds, it can be inferred that it may affect pathways related to inflammation (rorγt), hypoxia (phd-1), and cytokine signaling (jak1 and jak2) .

Pharmacokinetics

A compound with a similar structure was found to have an oral bioavailability of 51% with high systemic exposure (auc) of 1426 ng × h/ml and maximum plasma concentration (cmax) of 1620 ng/ml . These properties suggest that N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromothiophene-2-sulfonamide may also have good bioavailability and systemic exposure.

Result of Action

Similar compounds have been found to exhibit numerous activities, including acting as rorγt inverse agonists, phd-1, jak1, and jak2 inhibitors . These activities suggest that this compound may have similar molecular and cellular effects.

properties

IUPAC Name |

5-bromo-N-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12BrN5O2S2/c13-10-3-4-11(21-10)22(19,20)17-5-1-2-9-6-14-12-15-8-16-18(12)7-9/h3-4,6-8,17H,1-2,5H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJMCRWDNBKWEJC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12BrN5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

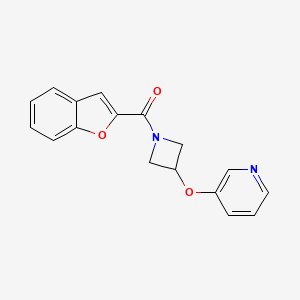

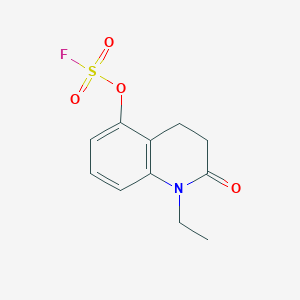

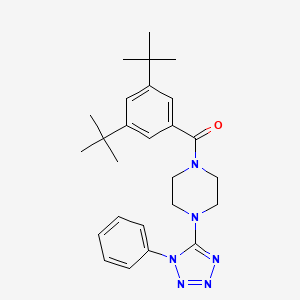

![5-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2707492.png)

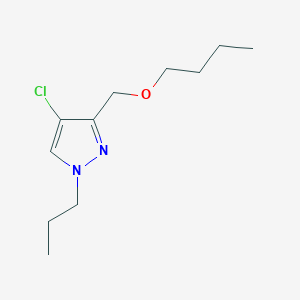

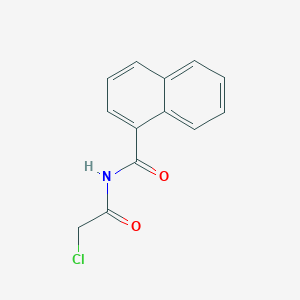

![(5E)-5-[(5-chloro-2-thienyl)methylene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2707498.png)

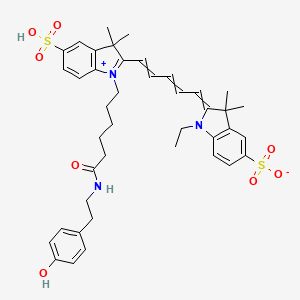

![N~1~-(4-chlorophenyl)-2-{2-methyl-4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2707502.png)